1-(Difluoromethyl)-6-iodonaphthalene
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Overview
Description
1-(Difluoromethyl)-6-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For instance, the difluoromethyl group can be introduced via electrophilic, nucleophilic, or radical difluoromethylation methods . The iodination can be achieved using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-6-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-6-iodonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6-iodonaphthalene involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-6-iodonaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-6-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-6-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-2-iodonaphthalene: Similar structure but with the iodine atom at a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H7F2I |
---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H |
InChI Key |
LPAFRIFWBLIDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(F)F |
Origin of Product |
United States |
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